molecular formula C11H20O2 B108545 2-Undecenoic acid CAS No. 15790-94-0

2-Undecenoic acid

Cat. No.: B108545
CAS No.: 15790-94-0
M. Wt: 184.27 g/mol
InChI Key: IGBBVTAVILYDIO-MDZDMXLPSA-N
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Description

  • Mechanism of Action

    Target of Action

    2-Undecenoic acid, also known as (E)-undec-2-enoic acid or undecylenic acid, primarily targets Candida albicans , an opportunistic pathogenic yeast . This yeast has two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae . The filamentous form is associated with active infections and virulence .

    Mode of Action

    This compound interacts with its target by inhibiting the morphogenesis of Candida albicans . This means it prevents the yeast from transitioning to its filamentous form, which is associated with active infections . It achieves this by inhibiting fatty acid biosynthesis , which is crucial for the yeast’s growth and development .

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of Candida albicans, preventing it from causing an active infection .

    Pharmacokinetics

    It’s known that this compound is a fatty acid that is naturally found in the body, specifically in human sweat . It’s also used commercially in various forms, including salts like zinc undecylenate, which are found in topical over-the-counter antifungal agents .

    Result of Action

    The primary result of this compound’s action is the prevention of fungal infections, particularly those caused by Candida albicans . By inhibiting the yeast’s transition to its filamentous form, this compound effectively prevents the yeast from causing an active infection .

    Action Environment

    The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the antifungal effects of fatty acid salts, including those of this compound, are more sensitive to pH . Therefore, for these salts to be effective in vivo, they must be delivered to the site of fungal overgrowth in the intestinal tract at an acid pH . This can be efficiently accomplished with a nominal amount of a substance in a time-release form, such as betaine HCl, that gradually liberates small quantities of the acid throughout the tract, simultaneously releasing the fatty acid salt .

    Biochemical Analysis

    Biochemical Properties

    2-Undecenoic acid interacts with various biomolecules, particularly enzymes, proteins, and other cellular components. It has been suggested that many organic fatty acids, including this compound, exert fungicidal or fungistatic actions . The toxic effect of this compound involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .

    Cellular Effects

    This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the metabolic activities of the cell . It has been shown to have a profound effect on pivotal processes in the cell wall, membrane assembly, lipid metabolism, and pathogenesis .

    Molecular Mechanism

    The mechanism of action of this compound at the molecular level involves its interaction with biomolecules and changes in gene expression . It has been demonstrated that the toxic effect of this compound involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .

    Temporal Effects in Laboratory Settings

    The effects of this compound over time in laboratory settings have not been extensively studied. It is known that this compound possesses antifungal properties , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

    Metabolic Pathways

    It is known that this compound is a precursor in the manufacture of aromatic chemicals, polymers, or modified silicones .

    Preparation Methods

      Synthetic Routes: (E)-2-Undecenoic acid can be synthesized through various methods, including

      Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: (E)-2-Undecenoic acid undergoes typical organic reactions

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The major products include undecanoic acid and its derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for antimicrobial properties.

      Medicine: Potential applications in antifungal treatments.

      Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

  • Comparison with Similar Compounds

      Similar Compounds: Other unsaturated carboxylic acids, such as oleic acid, linoleic acid, and palmitoleic acid.

      Uniqueness: (E)-2-Undecenoic acid’s unique structure lies in its 11-carbon chain and the unsaturated double bond.

    If you need further details or have any specific questions, feel free to ask

    Properties

    IUPAC Name

    (E)-undec-2-enoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IGBBVTAVILYDIO-MDZDMXLPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCC=CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCC/C=C/C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H20O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60859617
    Record name trans-2-Undecenoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60859617
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    184.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    15790-94-0, 4189-02-0
    Record name trans-2-Undecenoic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=15790-94-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Undecenoic acid
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name trans-2-Undecenoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60859617
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Undecenoic Acid
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the role of 2-undecenoic acid in bacterial communication?

    A1: this compound acts as a signaling molecule in the diffusible signal factor (DSF) system used by bacteria like Burkholderia cenocepacia []. This communication system influences bacterial behaviors like biofilm formation, motility, and the production of virulence factors [].

    Q2: How does the structure of this compound influence its interaction with catalysts?

    A2: The crystal structure of this compound reveals a molecule where the octyl chain forms an angle of approximately 60° with the acrylic acid fragment []. This structural characteristic can influence its interaction with catalysts. For instance, in the presence of Poly (β-cyclodextrin)-stabilized palladium nanoparticles, the catalytic activity is higher for 10-undecenoic acid compared to this compound, suggesting a steric effect linked to inclusion complex formation [].

    Q3: Are there specific applications of this compound derivatives in food science?

    A3: Yes, certain this compound derivatives, specifically γ-lactones with unsaturation at the 2 or 3 positions, have been found to impart a characteristic "deep-fat fried" flavor to food products like cottonseed oil at low concentrations (2.5 ppm) []. These compounds also show promise in enhancing the flavor profile of margarine and snack foods [].

    Q4: What analytical techniques are employed to study this compound?

    A4: Various analytical methods are used to investigate this compound. Single reaction monitoring coupled with microfluidics-based chromatography helps quantify this compound-related protein virulence factors in bacterial secretomes []. Additionally, structural characterization often involves infrared and mass spectrometry to confirm chemical structure [].

    Q5: How do different reaction conditions impact the hydrogenation of this compound?

    A5: The hydrogenation of this compound can be influenced by the reaction environment. Studies using colloidal dispersions of platinum and palladium protected by nonionic surfactants demonstrated regio-selectivity in the hydrogenation process []. Notably, 10-undecenoic acid was hydrogenated more rapidly than this compound in these organized media, highlighting the impact of the surrounding environment on reaction kinetics [].

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